(S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate

Chiral Synthesis Stereochemistry Quality Control

(S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate (CAS 569660-89-5) is a chiral pyrrolidine building block featuring an N-Boc protecting group and a bromine substituent at the C3 position. It is a key intermediate in the synthesis of enantiopure pharmaceuticals and agrochemicals, with its stereochemistry–established as the S configuration–critical for the biological activity of downstream products.

Molecular Formula C9H16BrNO2
Molecular Weight 250.13 g/mol
CAS No. 569660-89-5
Cat. No. B1372656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate
CAS569660-89-5
Molecular FormulaC9H16BrNO2
Molecular Weight250.13 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)Br
InChIInChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1
InChIKeyQJTKPXFJOXKUEY-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate (CAS 569660-89-5) for Chiral Synthesis


(S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate (CAS 569660-89-5) is a chiral pyrrolidine building block featuring an N-Boc protecting group and a bromine substituent at the C3 position. It is a key intermediate in the synthesis of enantiopure pharmaceuticals and agrochemicals, with its stereochemistry–established as the S configuration–critical for the biological activity of downstream products [1] .

Why Racemic or (R)-Enantiomer Substitutes Cannot Replace (S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate in Chiral Synthesis


The (S)-enantiomer (CAS 569660-89-5) has a specific optical rotation of +33° (c=0.8, CHCl₃) . The (R)-enantiomer (CAS 569660-97-5) exhibits an equal but opposite rotation of –33° [1], while the racemate (CAS 939793-16-5) has zero net rotation . In chiral synthesis, using the wrong enantiomer leads to diastereomeric impurities or inactive stereoisomers in the final API, undermining pharmacological efficacy and safety. The Boc group also provides orthogonal protection not present in unprotected pyrrolidines (e.g., (S)-3-bromopyrrolidine, CAS 99520-93-1) or Cbz-analogues, enabling selective deprotection during multistep synthesis. Therefore, direct substitution of the (S)-enantiomer with the racemate, (R)-enantiomer, or unprotected analogues is not scientifically valid.

Quantitative Differentiation Evidence for (S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate (CAS 569660-89-5)


Enantiomeric Purity: Opposite Optical Rotation of (S)- vs. (R)-Enantiomer

The (S)-enantiomer (CAS 569660-89-5) exhibits a specific optical rotation of +33° (c=0.8, chloroform) . The (R)-enantiomer (CAS 569660-97-5) exhibits a specific rotation of –33° (c=0.8, chloroform) [1]. This opposite rotation is a definitive spectroscopic signature for enantiomeric identity.

Chiral Synthesis Stereochemistry Quality Control

Chiral vs. Racemic: Net Optical Rotation of Racemate is Zero

The racemic (±)-1-Boc-3-bromopyrrolidine (CAS 939793-16-5) has a net optical rotation of 0° , as expected for a 1:1 mixture of enantiomers. In contrast, the (S)-enantiomer has a rotation of +33° , confirming enantiopurity.

Chiral Purity Racemic Mixture Procurement Specification

Purity Specification: (S)-Enantiomer Available at ≥95% Chemical Purity

Commercially, (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate is supplied at a minimum purity of 95% . The (R)-enantiomer is also available at 95% purity [1], while the racemate is typically 95% . Thus, the (S)-enantiomer matches the purity of its comparators, ensuring no compromise in chemical purity when choosing the correct stereochemistry.

Chemical Purity Quality Assurance Procurement

Absolute Configuration Confirmed by X-Ray Crystallography of (S)-Derivative

The absolute stereochemistry of the (S)-enantiomer has been unequivocally confirmed by X-ray diffraction of a derivative, (S)-2-phenyl-3-bromopyrrolidine-1-sulfonamide (CCDC 7152334) [1]. The crystal structure reveals the S configuration at the pyrrolidine C3 position with a Flack parameter confirming the assignment. The racemate cannot provide such stereochemical certainty.

X-ray Crystallography Absolute Configuration Structural Proof

High-Value Application Scenarios for (S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate Based on Verified Evidence


Enantioselective Synthesis of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

The (S)-enantiomer serves as a chiral precursor in the construction of pyrrolidine-based nNOS inhibitors, as described in US9758507B2. The absolute S configuration is essential for the inhibitor's binding to the enzyme active site; the (R)-enantiomer produces inactive diastereomers. The X-ray structure of the (S)-derivative validates the stereochemistry required for this class of compounds [1].

Synthesis of Factor Xa (FXa) Inhibitors with Defined Stereochemistry

(S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate is used to build FXa inhibitors where the pyrrolidine ring adopts a specific orientation in the S1 pocket of FXa. The (+)-33° optical rotation guarantees the correct stereochemical configuration for downstream coupling reactions; the racemate or (R)-enantiomer would yield incorrect spatial arrangement, drastically reducing inhibitory potency .

Chiral Building Block for Protease Inhibitors and CNS Agents

The compound is employed as a key intermediate in the synthesis of protease inhibitors and central nervous system agents, where the S configuration at the pyrrolidine ring influences pharmacokinetics and target selectivity. The Boc group provides orthogonal protection, allowing selective deprotection under mild acidic conditions without affecting other functional groups, unlike unprotected pyrrolidines that require harsher conditions .

Quality Control Release Testing of Chiral Drugs

In pharmaceutical quality control, the optical rotation of +33° serves as a release specification for the (S)-enantiomer intermediate. Any deviation indicates contamination with the (R)-enantiomer or racemate, ensuring batch-to-batch consistency in chiral API manufacturing .

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